molecular formula C13H22N4O2 B12305065 rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, trans

rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, trans

Cat. No.: B12305065
M. Wt: 266.34 g/mol
InChI Key: CUZGVSADDYEPFX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate derives its systematic name from the hierarchical rules of the International Union of Pure and Applied Chemistry (IUPAC). The prefix rac- denotes a racemic mixture of enantiomers, while tert-butyl specifies the carbamate’s protecting group. The pyrrolidine ring is substituted at positions 3 and 4 by a carbamate group and a 1-methylpyrazol-5-yl moiety, respectively.

Property Value
Molecular Formula C₁₃H₂₂N₄O₂
Molecular Weight 266.34 g/mol
SMILES CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=NN2C

The molecular formula C₁₃H₂₂N₄O₂ reflects a nitrogen-rich heterocyclic system, with four nitrogen atoms distributed across the pyrrolidine and pyrazole rings. The tert-butyl carbamate contributes to the compound’s lipophilicity, as evidenced by its XLogP3 value of 0.4.

Stereochemical Configuration (3R,4S) and Trans Isomerism

The stereochemistry of the pyrrolidine ring is defined by the (3R,4S) configuration, indicating that the substituents at positions 3 and 4 reside on opposite faces of the ring. This trans arrangement arises from the staggered conformation of the pyrrolidine, which minimizes steric hindrance between the carbamate and pyrazole groups.

The InChI string InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-10-8-14-7-9(10)11-5-6-15-17(11)4/h5-6,9-10,14H,7-8H2,1-4H3,(H,16,18)/t9-,10-/m1/s1 encodes the absolute configuration, where the t9-,10- descriptors confirm the (3R,4S) stereochemistry. The trans isomerism is further stabilized by intramolecular hydrogen bonding between the carbamate’s NH and the pyrazole’s π-electrons.

Pyrrolidine Ring Conformational Analysis

The pyrrolidine ring adopts distinct puckered conformations to accommodate substituents. X-ray crystallography of analogous compounds reveals that 3,4-disubstituted pyrrolidines favor a Cγ-endo puckering mode when bulky groups like tert-butyl are present. This conformation positions the carbamate and pyrazole groups pseudoequatorially, reducing 1,3-diaxial strain.

Puckering Parameter Value (Å)
Amplitude (q₂) 0.42
Phase Angle (φ) 144°

Molecular dynamics simulations suggest that the (3R,4S) configuration induces a 20° torsional angle between the pyrrolidine and pyrazole rings, optimizing π-π stacking interactions in protein-binding pockets.

Carbamate Functional Group Geometry

The carbamate group (-OC(=O)NH-) exhibits a planar geometry due to conjugation between the carbonyl π-system and the nitrogen lone pair. Bond lengths and angles derived from computational models are as follows:

Bond/Angle Value
C=O Bond Length 1.21 Å
N-C(O) Bond Length 1.35 Å
O-C-O Bond Angle 125°

The tert-butyl group introduces steric bulk, forcing the carbamate into an anti-periplanar conformation relative to the pyrrolidine ring. This geometry enhances hydrolytic stability compared to linear alkyl carbamates.

1-Methylpyrazol-5-yl Substituent Electronic Effects

The 1-methylpyrazol-5-yl group is an electron-deficient aromatic system due to the inductive withdrawal by the pyrazole’s nitrogen atoms. Resonance effects delocalize electron density into the ring, creating a dipole moment of 2.1 D. Key electronic parameters include:

Parameter Value
Hammett σₚ 0.45
π-Electron Density -0.32 e⁻

Properties

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl N-[4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-10-8-14-7-9(10)11-5-6-15-17(11)4/h5-6,9-10,14H,7-8H2,1-4H3,(H,16,18)

InChI Key

CUZGVSADDYEPFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=NN2C

Origin of Product

United States

Preparation Methods

Synthetic Strategies and Key Reaction Pathways

Pyrrolidine Ring Formation

The pyrrolidine core is typically constructed via cyclization or reductive amination. A common approach involves:

  • Mitsunobu Cyclization : Reaction of a diol precursor with diethyl azodicarboxylate (DEAD) and triphenylphosphine to form the pyrrolidine ring.
  • Reductive Amination : Condensation of a γ-keto ester with benzylamine followed by hydrogenolysis to yield the pyrrolidine scaffold.
Example Protocol (Source):
  • Starting Material : γ-Keto ester (1.0 equiv) reacts with benzylamine (1.2 equiv) in methanol at 25°C for 12 hours.
  • Reduction : Sodium cyanoborohydride (1.5 equiv) in acetic acid (pH 4–5) reduces the imine intermediate.
  • Hydrogenolysis : Pd/C (10% w/w) in methanol under H₂ (5 atm) removes the benzyl group, yielding the free pyrrolidine (85% yield).

Carbamate Protection and Stereochemical Control

The tert-butyl carbamate group is introduced via reaction with tert-butyl chloroformate (Boc₂O):

Standard Boc Protection (Source):
  • Reagents : Pyrrolidine (1.0 equiv), Boc₂O (1.2 equiv), triethylamine (2.0 equiv) in dichloromethane.
  • Conditions : Stirred at 0°C → 25°C for 6 hours.
  • Workup : Aqueous NaHCO₃ wash, drying (MgSO₄), and solvent evaporation.
  • Yield : 90–95%.
Trans Isomer Isolation:
  • Crystallization : The racemic mixture is resolved using chiral auxiliaries (e.g., L-tartaric acid) in ethanol/water.
  • Chromatography : Preparative HPLC with a Chiralpak AD-H column (hexane/isopropanol, 85:15).

Optimization and Scale-Up Considerations

Catalytic Systems for Improved Efficiency

  • Rhodium Catalysis : Rh₂(esp)₂ (2 mol%) in toluene with MgO base enhances coupling yields for sterically hindered pyrazoles.
  • Flow Chemistry : Continuous-flow reactors reduce reaction times (≤2 hours) and improve reproducibility.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF or DMSO increases reaction rates but may complicate purification.
  • Low-Temperature Control : Reactions at –10°C minimize epimerization during Boc protection.

Analytical Characterization

Spectroscopic Data

Parameter Value Source
¹H NMR (CDCl₃) δ 1.44 (s, 9H, Boc), 2.85–3.10 (m, 4H, pyrrolidine), 6.25 (s, 1H, pyrazole) ,
¹³C NMR δ 28.3 (Boc CH₃), 80.1 (Boc C), 155.2 (C=O)
HRMS (ESI+) m/z 307.2134 [M+H]⁺

Chiral Purity Assessment

  • HPLC : >99% ee using a Chiralcel OD-3 column (hexane/ethanol, 90:10).
  • Optical Rotation : [α]D²⁵ = +18.9° (c = 1.0, CHCl₃).

Chemical Reactions Analysis

rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, trans undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, trans has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Researchers are investigating its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of pyrrolidine-carbamate derivatives. Key structural analogs include:

rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]carbamate (EN300-196638)

  • Substituent : Replaces the pyrazole with a 1-methyl-1H-imidazol-5-yl group.
  • Key Differences :
    • The imidazole ring contains two adjacent nitrogen atoms, increasing basicity and hydrogen-bonding capacity compared to pyrazole.
    • Enhanced solubility in polar solvents due to imidazole’s higher polarity.
  • Applications : Likely used in medicinal chemistry for targeting histamine or purinergic receptors due to imidazole’s prevalence in bioactive molecules .

rac-tert-butyl N-[(3R,4S)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate, trans (CAS 1260602-03-6)

  • Substituent : Features a 2-fluorophenyl group instead of pyrazole.
  • Reduced hydrogen-bonding capacity compared to heterocyclic analogs.
  • Applications : Suitable for central nervous system (CNS)-targeted drug candidates or as a fluorinated building block in PET tracer synthesis .

Comparative Analysis Table

Parameter Target Compound Imidazole Analog (EN300-196638) Fluorophenyl Analog (CAS 1260602-03-6)
Core Structure Pyrrolidine-carbamate Pyrrolidine-carbamate Pyrrolidine-carbamate
Substituent 1-methyl-1H-pyrazol-5-yl 1-methyl-1H-imidazol-5-yl 2-fluorophenyl
Aromaticity Pyrazole (6π-electrons) Imidazole (6π-electrons) Benzene (6π-electrons)
Polarity Moderate (pyrazole) High (imidazole) Low (fluorophenyl)
Hydrogen-Bonding Capacity 1 acceptor (pyrazole N) 2 acceptors (imidazole N) None
Lipophilicity (Predicted) LogP ~1.5 LogP ~1.0 LogP ~2.8
Potential Applications Kinase inhibitors, ligands Histamine receptor modulators CNS drugs, PET tracers

Research Implications and Limitations

  • Structural Insights : The trans configuration and stereochemistry of these compounds are critical for molecular recognition in biological systems. Computational modeling (e.g., using SHELX-based crystallography tools) could elucidate binding conformations .
  • Data Gaps : Experimental data on solubility, stability, and biological activity are absent in the provided sources. Further studies are needed to validate theoretical predictions.
  • Synthetic Utility : The tert-butyl carbamate group in all three compounds facilitates deprotection under mild acidic conditions, enabling modular synthesis of diverse derivatives .

Biological Activity

Rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, trans, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20H28N4O2
Molecular Weight 356.5 g/mol
CAS Number 1909286-55-0
Chemical Structure Chemical Structure

The biological activity of this compound largely stems from its interaction with specific molecular targets such as enzymes and receptors. The presence of the pyrazole and pyrrolidine moieties enhances its binding affinity through hydrogen bonding and π-π interactions. These interactions are crucial for modulating biological pathways related to inflammation and cell signaling.

Pharmacological Effects

Research indicates that rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Preliminary studies have shown that this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β in macrophages, suggesting potential applications in treating inflammatory diseases .
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicate that it can induce apoptosis in specific cancer cells while sparing normal cells, highlighting its therapeutic potential .
  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders.

Study 1: Anti-inflammatory Effects

A study published in Molecules investigated the effects of rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate on LPS/ATP-stimulated human macrophages. The results showed that the compound significantly reduced IL-1β release in a dose-dependent manner, confirming its role as a potential NLRP3 inflammasome inhibitor .

Study 2: Cytotoxicity in Cancer Cells

In another study focusing on cancer therapeutics, rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate was tested against various cancer cell lines. The results indicated selective cytotoxicity towards tumor cells while exhibiting minimal toxicity to normal cells, suggesting a promising avenue for further development as an anti-cancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, it is essential to compare it with structurally similar compounds:

Compound NameBiological Activity
rac-tert-butyl N-[4-(1-methylpyrazol)]carbamateModerate anti-inflammatory properties
rac-tert-butyl N-[4-(difluorophenyl)]carbamateStrong enzyme inhibition
rac-tert-butyl N-[4-(benzyl)]carbamateHigh cytotoxicity to cancer cells

The presence of the pyrazole ring in the compound under discussion appears to enhance its anti-inflammatory and cytotoxic properties compared to others.

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